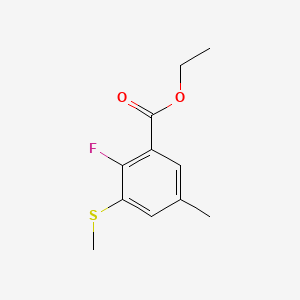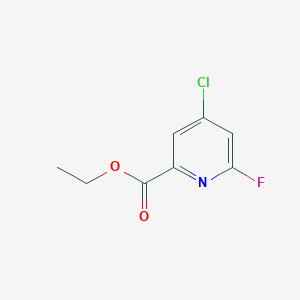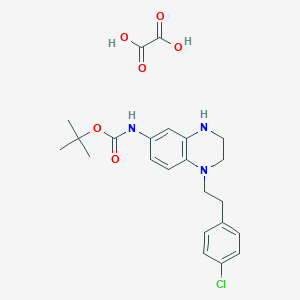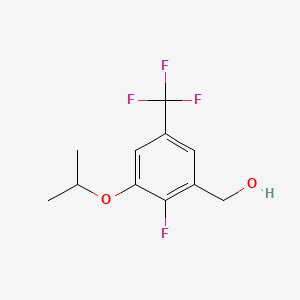
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene typically involves the bromination of 4-(methoxymethoxy)-2,5-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like ethyl acetate (EtOAc). The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl groups are oxidized through the formation of intermediate species such as radicals or carbocations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(methoxymethoxy)-2,5-dimethylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methoxybenzene: Lacks the additional methoxymethoxy and methyl groups, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-2,5-dimethylbenzene: Lacks the methoxymethoxy group, resulting in different electronic and steric properties.
4-Bromo-2,5-dimethylanisole: Contains a methoxy group instead of a methoxymethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-4-(methoxymethoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-5-10(13-6-12-3)8(2)4-9(7)11/h4-5H,6H2,1-3H3 |
InChI Key |
UHNZZECGAHQCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)






![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)





